Regiochemical Differentiation: 2-Ethynylcyclopentanol vs. 1-Ethynylcyclopentanol in Steric Environment and Synthetic Utility
2-Ethynylcyclopentanol bears the ethynyl group at the 2-position, rendering it a secondary alcohol with a stereogenic center alpha to the hydroxyl. In contrast, 1-ethynylcyclopentanol (CAS 17356-19-3) is a tertiary alcohol with the ethynyl group directly attached to the carbinol carbon [1]. This structural divergence produces quantifiable differences in steric hindrance and hydrogen-bonding capacity: 2-ethynylcyclopentanol possesses one hydrogen bond donor and one acceptor, whereas 1-ethynylcyclopentanol exhibits similar donor/acceptor counts but with markedly different spatial orientation and conformational rigidity . In synthetic applications, the secondary alcohol of 2-ethynylcyclopentanol enables stereocontrolled transformations (e.g., Mitsunobu inversion, enzymatic resolution) that are unavailable with the tertiary alcohol of the 1-ethynyl analog. Literature precedent demonstrates that 2-ethynylcyclopentanols undergo efficient metal-catalyzed cyclization to fused cyclopentenones, whereas internal alkynes fail to yield analogous products, underscoring the regiochemical prerequisite for successful reactivity [2].
| Evidence Dimension | Alcohol substitution pattern and stereochemical accessibility |
|---|---|
| Target Compound Data | Secondary alcohol with ethynyl at C2; one H-bond donor, one H-bond acceptor; two undefined stereocenters; rotatable bond count = 0 |
| Comparator Or Baseline | 1-Ethynylcyclopentanol (CAS 17356-19-3): Tertiary alcohol with ethynyl at C1; similar H-bond donor/acceptor counts but different spatial arrangement; no stereogenic center alpha to OH |
| Quantified Difference | Secondary vs. tertiary alcohol architecture; distinct conformational flexibility (rotatable bond count: 0 vs. 0 for both, but cyclopentane ring conformation differs); stereocenter availability at C2 enables chiral derivatization |
| Conditions | Structural comparison based on SMILES, InChIKey, and computed molecular descriptors |
Why This Matters
Procurement of the correct regioisomer is essential for applications requiring stereochemical manipulation, as 2-ethynylcyclopentanol's secondary alcohol serves as a chiral handle whereas the 1-ethynyl tertiary alcohol does not.
- [1] NIST Chemistry WebBook. 1-Ethynylcyclopentanol. CAS 17356-19-3. Accessed 2026-04-23. View Source
- [2] Journal abstract via slh.alljournals.cn. Formation of 2-ethynylcyclopentanols and related cyclizations. Accessed 2026-04-23. View Source
